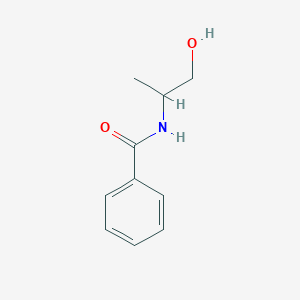

N-(1-hydroxypropan-2-yl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(1-hydroxypropan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-8(7-12)11-10(13)9-5-3-2-4-6-9/h2-6,8,12H,7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVIMILWECPVOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)NC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70409066 | |

| Record name | N-(1-hydroxypropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24629-34-3 | |

| Record name | N-(1-hydroxypropan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70409066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Molecular Structure of N-(1-hydroxypropan-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-hydroxypropan-2-yl)benzamide is a chemical compound within the benzamide class of molecules. While specific detailed experimental data for this exact molecule is not extensively available in reviewed scientific literature, this guide provides a comprehensive analysis of its molecular structure based on fundamental chemical principles and data from closely related analogues. This document outlines the predicted molecular and physicochemical properties, a general synthesis protocol, and discusses the expected spectroscopic characteristics. The information herein is intended to serve as a foundational resource for researchers interested in the potential applications of this and similar molecules in medicinal chemistry and materials science.

Molecular Structure and Properties

This compound possesses a core benzamide structure linked to a 1-hydroxypropan-2-yl group. The molecule's chemical identity is established by its CAS Number 24629-34-3.[1] Its molecular formula is C10H13NO2, and it has a molecular weight of 179.22 g/mol .[1]

The structure consists of a benzene ring attached to a carbonyl group, which is in turn bonded to a nitrogen atom. This amide linkage is a key feature, influencing the molecule's chemical reactivity and potential for hydrogen bonding. The nitrogen atom is further bonded to a propan-2-yl chain, with a hydroxyl group attached to the first carbon of this chain. The presence of a chiral center at the second carbon of the propan-2-yl group indicates that this compound can exist as stereoisomers.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-(1-hydroxy-1-phenylpropan-2-yl)benzamide | Benzamide |

| CAS Number | 24629-34-3[1] | 4380-71-6 | 55-21-0 |

| Molecular Formula | C10H13NO2[1] | C16H17NO2[2] | C7H7NO |

| Molecular Weight ( g/mol ) | 179.22[1] | 255.31 | 121.14 |

| Topological Polar Surface Area (Ų) | 49.3 | 49.3 | 43.1 |

| Hydrogen Bond Donors | 2 | 2 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 | 1 |

| Rotatable Bonds | 4 | 4 | 1 |

Synthesis Methodology

A general and widely applicable method for the synthesis of N-substituted benzamides involves the acylation of an amine with benzoyl chloride. This approach can be adapted for the synthesis of this compound.

General Experimental Protocol: Synthesis of N-substituted Benzamides

This protocol is based on established methods for benzamide synthesis and is expected to be effective for the target molecule.

dot

Caption: General workflow for the synthesis of this compound.

Materials:

-

2-aminopropan-1-ol

-

Benzoyl chloride

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

A suitable base, such as triethylamine or pyridine

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Procedure:

-

In a round-bottom flask, dissolve 2-aminopropan-1-ol in anhydrous DCM.

-

Add the base (e.g., triethylamine, 1.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add benzoyl chloride (1.0 equivalent) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Analysis (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the benzoyl group, typically in the range of 7.4-7.8 ppm. The protons of the propan-2-yl group will appear more upfield. The CH proton adjacent to the nitrogen will likely be a multiplet, and the CH₂ protons adjacent to the hydroxyl group will also be a multiplet. The methyl group protons will appear as a doublet. The NH and OH protons will present as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the amide at around 167-170 ppm. The aromatic carbons will resonate in the 127-135 ppm region. The carbons of the propan-2-yl group will appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C=O | - | ~168 |

| Aromatic C-H | ~7.4 - 7.8 | ~127 - 132 |

| Aromatic C (quaternary) | - | ~134 |

| N-H | Variable (broad) | - |

| C-H (on C2 of propane) | Multiplet | ~50 |

| C-H₂ (on C1 of propane) | Multiplet | ~65 |

| C-H₃ (on C3 of propane) | Doublet | ~18 |

| O-H | Variable (broad) | - |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ at m/z 179. A prominent fragment would likely be the benzoyl cation [C₆H₅CO]⁺ at m/z 105, resulting from the cleavage of the amide bond. Another significant fragment could be the phenyl cation [C₆H₅]⁺ at m/z 77, arising from the loss of CO from the benzoyl cation. Fragmentation of the propanolamine side chain would also be expected.

References

Synthesis of N-(1-hydroxypropan-2-yl)benzamide from Benzoyl Chloride: A Technical Guide

Abstract: This technical guide provides a comprehensive overview of the synthesis of N-(1-hydroxypropan-2-yl)benzamide, a valuable intermediate in pharmaceutical and materials science research. The synthesis is achieved via the acylation of 2-amino-1-propanol with benzoyl chloride, employing a modified Schotten-Baumann reaction methodology. This document outlines the detailed experimental protocol, presents key quantitative data in a structured format, and includes a visual representation of the experimental workflow. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is an organic compound featuring both an amide and a hydroxyl functional group. This bifunctionality makes it a versatile building block for the synthesis of more complex molecules, including potential therapeutic agents and specialized polymers. The synthesis route described herein is an efficient and well-established method for the N-acylation of amino alcohols. The reaction proceeds via a nucleophilic acyl substitution, where the amino group of 2-amino-1-propanol attacks the electrophilic carbonyl carbon of benzoyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[1][2]

Reaction Scheme and Mechanism

The overall reaction is the N-acylation of 2-amino-1-propanol with benzoyl chloride to yield this compound and hydrochloric acid. The HCl is subsequently neutralized by a base, such as sodium hydroxide.

Reaction:

The reaction mechanism is characteristic of a Schotten-Baumann reaction.[2][3][4] The lone pair of electrons on the nitrogen atom of the amine nucleophilically attacks the carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a chloride ion and a proton, which is abstracted by the base, to form the stable amide product.[2]

Quantitative Data Summary

The following table summarizes the key quantitative data for the reactants and the product in this synthesis.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mmol) | Volume/Mass | Density (g/mL) |

| Benzoyl Chloride | C₇H₅ClO | 140.57 | 10.0 | 1.21 mL | 1.21 |

| 2-Amino-1-propanol | C₃H₉NO | 75.11 | 12.0 | 1.05 mL | 0.955 |

| Sodium Hydroxide | NaOH | 40.00 | 20.0 | 10 mL (2M aq. soln) | ~1.08 |

| Dichloromethane | CH₂Cl₂ | 84.93 | - | 50 mL | 1.33 |

| This compound | C₁₀H₁₃NO₂ | 179.22 | - | Theoretical Yield: 1.79 g | - |

Detailed Experimental Protocol

This protocol is based on the principles of the Schotten-Baumann reaction, adapted for the specific reactants.[2][3][5]

4.1. Materials and Equipment:

-

2-Amino-1-propanol (99%)

-

Benzoyl chloride (99%)

-

Sodium hydroxide (NaOH) pellets

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (HCl, 1M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask (100 mL)

-

Separatory funnel (250 mL)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

4.2. Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-1-propanol (12.0 mmol, 1.05 mL) in 25 mL of dichloromethane. Cool the flask in an ice bath to 0-5 °C.

-

Addition of Base: To the cooled solution, add 10 mL of a 2M aqueous solution of sodium hydroxide. Stir the biphasic mixture vigorously.

-

Addition of Acylating Agent: While maintaining the temperature between 0-5 °C and with vigorous stirring, add benzoyl chloride (10.0 mmol, 1.21 mL) dropwise to the reaction mixture over a period of 15-20 minutes. A white precipitate (the product) may begin to form.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours to ensure the reaction goes to completion.

-

Work-up and Extraction:

-

Transfer the reaction mixture to a 250 mL separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated sodium bicarbonate solution, and 20 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation and Purification:

-

Filter the drying agent and wash with a small amount of fresh dichloromethane.

-

Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a white crystalline solid.

-

-

Characterization:

-

Determine the melting point of the purified product.

-

Obtain FTIR, ¹H NMR, and ¹³C NMR spectra to confirm the structure and purity of the compound.

-

Expected Characterization Data

| Analysis | Expected Results |

| Melting Point | Expected to be a crystalline solid with a distinct melting point, likely in the range of 100-150 °C, analogous to similar benzamides. |

| FTIR (cm⁻¹) | ~3300 (O-H stretch, broad), ~3280 (N-H stretch), ~3060 (Aromatic C-H stretch), ~1630 (C=O stretch, Amide I), ~1540 (N-H bend, Amide II).[6][7][8][9] |

| ¹H NMR (CDCl₃, δ ppm) | ~7.8-7.4 (m, 5H, Ar-H), ~6.5 (br s, 1H, N-H), ~4.2-4.0 (m, 1H, CH), ~3.7-3.5 (m, 2H, CH₂), ~2.5 (br s, 1H, O-H), ~1.2 (d, 3H, CH₃). |

| ¹³C NMR (CDCl₃, δ ppm) | ~168 (C=O), ~134 (Ar-C), ~131 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~67 (CH₂OH), ~49 (CH-NH), ~17 (CH₃). |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Benzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be conducted in a fume hood.

-

Sodium hydroxide and hydrochloric acid are corrosive. Avoid contact with skin and eyes.

-

The reaction is exothermic, especially during the addition of benzoyl chloride. Proper cooling is essential to control the reaction rate.

Conclusion

The synthesis of this compound from benzoyl chloride and 2-amino-1-propanol via the Schotten-Baumann reaction is a robust and high-yielding procedure. This technical guide provides a detailed protocol and foundational data to enable researchers to successfully synthesize and characterize this important chemical intermediate. Adherence to the outlined experimental conditions and safety precautions is essential for a successful and safe synthesis.

References

- 1. Schotten-Baumann Reaction [organic-chemistry.org]

- 2. chemistnotes.com [chemistnotes.com]

- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 4. jk-sci.com [jk-sci.com]

- 5. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of N-(1-hydroxypropan-2-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(1-hydroxypropan-2-yl)benzamide. The information is curated for researchers, scientists, and professionals in drug development who require detailed data for their work.

Core Chemical and Physical Properties

This compound, also known by its synonym N-benzoyl-DL-alaninol, is a benzamide derivative with the chemical formula C₁₀H₁₃NO₂.[1][2] Its molecular weight is 179.22 g/mol .[1] The compound is identifiable by its CAS Number: 24629-34-3.[1]

Quantitative data regarding the physical and chemical properties of this compound are summarized in the table below for ease of reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | N-(2-hydroxy-1-methylethyl)benzamide, 2-Benzamino-propanol-(1), 2-Benzoylamino-propanol, N-benzoylalaninol, N-Benzoyl-DL-alaninol | [2] |

| CAS Number | 24629-34-3 | [1] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Melting Point | 102-103 °C | [2] |

| Boiling Point | Not available | |

| Density | 1.115 g/cm³ | [2] |

| Solubility | Data not available for the specific compound. The parent compound, benzamide, is slightly soluble in water and soluble in many organic solvents. |

Synthesis and Characterization

A potential synthetic workflow is outlined below:

Characterization of the final product would typically involve a suite of spectroscopic techniques to confirm its identity and purity.

Experimental Protocols for Characterization (Hypothetical)

Based on standard laboratory practices, the following experimental protocols would be employed for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A sample of the compound would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum would be recorded on an NMR spectrometer (e.g., 400 MHz). The chemical shifts, splitting patterns, and integration values of the proton signals would be analyzed to confirm the structure.

-

¹³C NMR: A ¹³C NMR spectrum would be acquired from the same sample to identify the number and types of carbon atoms present in the molecule, further confirming the structure.

Infrared (IR) Spectroscopy:

-

An IR spectrum would be obtained using an FTIR spectrometer. The sample could be analyzed as a solid (e.g., using a KBr pellet) or as a thin film. The presence of characteristic absorption bands for the N-H, C=O (amide), C-N, and O-H functional groups would be verified.

Mass Spectrometry (MS):

-

Mass spectrometry would be used to determine the molecular weight of the compound. A sample would be introduced into a mass spectrometer (e.g., using electrospray ionization - ESI) to obtain the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the calculated molecular weight.

Biological and Pharmacological Properties

Currently, there is a notable lack of specific information in the scientific literature regarding the biological activity, pharmacological properties, or any associated signaling pathways of this compound. While the broader class of N-acyl amino acids has been investigated for various biological roles, including antiproliferative effects and neuroprotection, these findings are not directly attributable to this compound.[4] Similarly, other benzamide derivatives have been explored for a range of therapeutic applications, but specific data for the title compound is absent.[5]

The logical relationship for investigating the biological activity of a novel compound like this compound would typically follow a structured path from synthesis to in-depth biological evaluation.

Given the absence of data, this compound represents an unexplored area for pharmacological research. Future investigations could explore its potential activities across various biological targets.

References

- 1. N-Benzoyl-DL-alanine | C10H11NO3 | CID 71002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy N-(1,3-dihydroxy-2-methylpropan-2-yl)benzamide (EVT-12084017) | 137378-24-6 [evitachem.com]

An In-depth Technical Guide on the Solubility of N-(1-hydroxypropan-2-yl)benzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Estimated Solubility of N-(1-hydroxypropan-2-yl)benzamide

Due to the structural similarity between this compound and benzamide, the solubility behavior of benzamide in various organic solvents can serve as a useful, albeit approximate, guide. The presence of the hydroxypropyl group in this compound is expected to increase its polarity and potential for hydrogen bonding compared to benzamide, which may lead to differences in solubility. Generally, increased polarity would suggest higher solubility in polar solvents and lower solubility in non-polar solvents.

The following table summarizes the solubility of benzamide in a range of organic solvents at temperatures from 283.15 K to 323.15 K. This data is intended to provide a baseline for estimating the solubility of this compound.

Table 1: Solubility of Benzamide in Various Organic Solvents

| Solvent | Temperature (K) | Molar Fraction (x10^2) |

| Methanol | 283.15 | 13.85 |

| 293.15 | 18.41 | |

| 303.15 | 24.12 | |

| 313.15 | 31.34 | |

| 323.15 | 40.48 | |

| Ethanol | 283.15 | 5.89 |

| 293.15 | 8.01 | |

| 303.15 | 10.72 | |

| 313.15 | 14.21 | |

| 323.15 | 18.73 | |

| Acetone | 283.15 | 8.91 |

| 293.15 | 12.05 | |

| 303.15 | 15.98 | |

| 313.15 | 20.94 | |

| 323.15 | 27.29 | |

| Isopropanol | 283.15 | 2.84 |

| 293.15 | 3.92 | |

| 303.15 | 5.37 | |

| 313.15 | 7.33 | |

| 323.15 | 9.98 | |

| Ethyl Acetate | 283.15 | 1.87 |

| 293.15 | 2.69 | |

| 303.15 | 3.84 | |

| 313.15 | 5.42 | |

| 323.15 | 7.61 | |

| Acetonitrile | 283.15 | 1.05 |

| 293.15 | 1.56 | |

| 303.15 | 2.28 | |

| 313.15 | 3.32 | |

| 323.15 | 4.81 |

Note: Data is for benzamide and should be used as an estimation for this compound.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, standardized experimental methods are essential. The following protocols describe two widely accepted methods for determining the solubility of a solid compound in a liquid solvent: the shake-flask method and gravimetric analysis.

2.1. Shake-Flask Method

The shake-flask method is a reliable technique for determining thermodynamic equilibrium solubility.[1]

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Solvent Addition: Add a known volume of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 298.15 K or 310.15 K). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours). The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles.

-

Analysis: Dilute the filtered sample with a known volume of a suitable solvent. Analyze the concentration of this compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of the compound in the solvent based on the measured concentration and the dilution factor.

2.2. Gravimetric Analysis

Gravimetric analysis is a straightforward method for determining solubility by measuring the mass of the solute dissolved in a saturated solution.[2][3]

Materials:

-

This compound (solid)

-

Selected organic solvent(s)

-

Beakers or flasks

-

Stirring apparatus (e.g., magnetic stirrer)

-

Filtration apparatus (e.g., filter paper and funnel)

-

Evaporating dish

-

Oven

-

Analytical balance

Procedure:

-

Saturation: Prepare a saturated solution by adding an excess of this compound to a known volume of the organic solvent in a beaker. Stir the mixture at a constant temperature until equilibrium is reached.

-

Filtration: Filter the saturated solution to remove any undissolved solid.

-

Weighing the Saturated Solution: Accurately weigh a clean, dry evaporating dish. Transfer a known volume of the clear, saturated filtrate into the weighed evaporating dish and weigh it again to determine the mass of the saturated solution.

-

Evaporation: Gently heat the evaporating dish to evaporate the solvent. This should be done in a well-ventilated area or a fume hood.

-

Drying and Weighing the Solute: Once the solvent has evaporated, place the evaporating dish containing the solid residue in an oven at a temperature below the melting point of this compound to ensure all solvent is removed. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.

-

Calculation: The mass of the dissolved solute is the final mass of the dish and solute minus the initial mass of the empty dish. The mass of the solvent is the mass of the saturated solution minus the mass of the dissolved solute. The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent or moles of solute per liter of solvent.

Visualizations

3.1. Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method followed by analytical quantification.

Caption: Workflow for Shake-Flask Solubility Determination.

3.2. Factors Influencing Solubility

The solubility of a compound is a complex property influenced by several interrelated factors. The following diagram illustrates the key relationships between the solute, solvent, and external conditions that determine solubility.

Caption: Key Factors Affecting Compound Solubility.

References

Unraveling the Enigma: A Technical Guide to the Prospective Mechanism of Action of N-(1-hydroxypropan-2-yl)benzamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the current date, there is a notable absence of specific scientific literature detailing the mechanism of action, biological targets, and pharmacological profile of N-(1-hydroxypropan-2-yl)benzamide. Consequently, this document serves as a theoretical guide, contextualizing the compound within the broader class of benzamides and outlining a prospective framework for its mechanism of action elucidation. The information presented herein is based on the activities of structurally related compounds and should not be construed as definitive data for this compound.

Introduction: The Benzamide Scaffold in Drug Discovery

Benzamide derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of pharmacological activities. The versatility of the benzamide moiety allows for structural modifications that can significantly influence its interaction with biological targets. This has led to the development of drugs with diverse therapeutic applications, including but not limited to, antimicrobial, anti-inflammatory, antipsychotic, and anticancer agents. The specific biological activity of a benzamide derivative is dictated by the nature and arrangement of its substituents.

Given the structural features of this compound, which include a benzoyl group and a hydrophilic hydroxypropyl side chain, it is plausible that this compound could interact with a variety of biological targets, such as enzymes or receptors.

Potential Mechanisms of Action for Benzamide Derivatives

The biological effects of benzamide compounds are diverse and depend on their specific molecular structure. Some established mechanisms of action for different benzamide derivatives are discussed below as potential starting points for investigating this compound.

Enzyme Inhibition

Many benzamide-containing molecules are known to act as enzyme inhibitors. For instance, some benzamide derivatives have been explored as inhibitors of histone deacetylases (HDACs), which are implicated in cancer. The benzamide group can chelate the zinc ion in the active site of these enzymes. Other benzamides have shown inhibitory activity against monoamine oxidase B (MAO-B), a target for neurodegenerative diseases.

Receptor Modulation

Benzamides are also well-represented as receptor ligands. A prominent example is the class of antipsychotic drugs that act as antagonists at dopamine D2 receptors. Additionally, some benzamide derivatives have been identified as modulators of other G-protein coupled receptors (GPCRs), such as sigma-1 receptors and sphingosine-1-phosphate (S1P) receptors. For example, the structurally related compound N-(1-hydroxy-1-phenylpropan-2-yl)benzamide has been described as an S1P receptor modulator.

Antimicrobial Activity

The benzamide scaffold is present in numerous compounds with demonstrated antimicrobial properties. The proposed mechanisms for their antibacterial and antifungal effects can vary, from disrupting cell wall synthesis to inhibiting essential enzymes within the pathogen.

Quantitative Data on Related Benzamide Derivatives

While no quantitative data exists for this compound, the following table summarizes data for illustrative benzamide derivatives to provide a reference for the potential potency that compounds of this class can achieve.

| Compound Class | Target | Assay Type | Value | Reference |

| Benzamide-hydroxypyridinone hybrid (8g) | Monoamine oxidase B (MAO-B) | Inhibition | IC50 = 68.4 nM | |

| N-substituted benzamide (MS-275) | Histone Deacetylases (HDACs) | Proliferation | Similar to MS-275 | |

| Iodinated Benzamide (IBZM) | Dopamine D2 Receptor | Binding Affinity | Kd = 0.56 - 3.1 nM | |

| N-Benzoyl-2-hydroxybenzamides | P. falciparum | Anti-malarial activity | Superior to chloroquine |

A Proposed Workflow for Elucidating the Mechanism of Action

In the absence of existing data, a systematic approach is required to characterize the mechanism of action of this compound. The following diagram illustrates a general experimental workflow.

Caption: A general workflow for determining the mechanism of action of a novel compound.

Prospective Experimental Protocols

Should research on this compound be undertaken, the following general protocols for initial studies could be adapted.

General Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., a relevant cancer cell line or an immune cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The results can be used to calculate the IC50 value.

General Receptor Binding Assay (Radioligand Displacement)

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.

-

Assay Setup: In a 96-well plate, add the cell membranes, a known radioligand for the receptor, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a specified time to allow for binding to reach equilibrium.

-

Washing: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand. Wash the filters with ice-cold buffer.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound to determine the Ki value.

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, its chemical structure places it within the versatile class of benzamide compounds. Based on the activities of related molecules, it is plausible that this compound could function as an enzyme inhibitor or a receptor modulator. The experimental workflow and general protocols outlined in this guide provide a foundational framework for future investigations into the pharmacological properties of this compound. Further research is imperative to uncover its specific biological targets and potential therapeutic applications.

Spectroscopic Profile of N-(1-hydroxypropan-2-yl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(1-hydroxypropan-2-yl)benzamide. The information detailed below includes Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and ease of comparison. This document also outlines the general experimental protocols for acquiring such data and visualizes key analytical pathways.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. Due to the limited availability of experimentally-derived public data for this specific molecule, some values are based on data from spectral databases and estimations from closely related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 | Doublet | 2H | Aromatic (ortho-protons to C=O) |

| ~7.5 | Multiplet | 3H | Aromatic (meta- and para-protons) |

| ~6.5-7.0 | Broad Singlet | 1H | Amide (N-H) |

| ~4.0-4.2 | Multiplet | 1H | CH (methine) |

| ~3.5-3.7 | Multiplet | 2H | CH₂ (methylene) |

| ~2.5-3.0 | Singlet | 1H | OH (hydroxyl) |

| ~1.2 | Doublet | 3H | CH₃ (methyl) |

¹³C NMR (Carbon NMR) Data [1][2]

| Chemical Shift (δ) ppm | Assignment |

| ~168 | C=O (amide carbonyl) |

| ~134 | Aromatic (quaternary carbon) |

| ~131 | Aromatic (para-carbon) |

| ~128 | Aromatic (meta-carbons) |

| ~127 | Aromatic (ortho-carbons) |

| ~67 | CH-OH (methine) |

| ~48 | N-CH₂ |

| ~21 | CH₃ (methyl) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its key functional groups.[3][4][5][6][7]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Broad | O-H stretch (hydroxyl) & N-H stretch (amide) |

| ~3060 | Medium | Aromatic C-H stretch |

| ~2970, ~2880 | Medium | Aliphatic C-H stretch |

| ~1640 | Strong | C=O stretch (Amide I band) |

| ~1540 | Strong | N-H bend (Amide II band) |

| ~1450, ~1380 | Medium | C-H bend (aliphatic) |

| ~700-800 | Strong | Aromatic C-H out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule.[2]

| m/z | Relative Intensity (%) | Assignment |

| 179 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | High | [C₇H₅NO]⁺ |

| 105 | High | [C₇H₅O]⁺ (Benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

| 58 | Moderate | [C₃H₈NO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Data is processed using appropriate software to apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr pellet, a Nujol mull, or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a few milligrams of the sample are ground with dry potassium bromide and pressed into a thin, transparent disk. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For GC-MS analysis, the sample is dissolved in a volatile organic solvent and injected into the GC, where it is vaporized and separated. The separated components then enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway

The following diagram illustrates the proposed electron ionization mass spectrometry (EI-MS) fragmentation pathway for this compound.

Caption: EI-MS fragmentation of the target molecule.

References

- 1. spectrabase.com [spectrabase.com]

- 2. N-(2-hydroxypropyl)benzamide | C10H13NO2 | CID 10910143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Chemistry: Amide infrared spectra [openchemistryhelp.blogspot.com]

- 4. IR Spectrum: Amides [quimicaorganica.org]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Crystal Structure of N-(1-hydroxypropan-2-yl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific crystallographic data for N-(1-hydroxypropan-2-yl)benzamide has been found in the searched literature. The following guide is based on the analysis of a closely related analog, N-(2-hydroxy-5-methylphenyl)benzamide, to provide representative structural insights. A general, plausible experimental protocol for the synthesis of the title compound is also provided.

Introduction

This compound is a chemical compound belonging to the benzamide class of molecules. Benzamides are a significant scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The presence of a hydroxyl group and a chiral center in the propanolamine side chain of this compound suggests the potential for specific molecular interactions and stereoselective biological effects. This guide provides a detailed overview of its expected molecular structure, based on a known analog, and a comprehensive experimental protocol for its synthesis and crystallization.

Molecular Structure and Crystallographic Data (Based on an Analog)

The crystal structure of this compound has not been experimentally determined. However, the crystallographic data of a similar molecule, N-(2-hydroxy-5-methylphenyl)benzamide, can provide valuable insights into the expected bond lengths, angles, and overall conformation.[1]

Representative Crystal Data for a Benzamide Analog

The following table summarizes the crystallographic data for N-(2-hydroxy-5-methylphenyl)benzamide.[1]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO₂ |

| Formula Weight | 227.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2263 (3) |

| b (Å) | 21.7442 (7) |

| c (Å) | 7.4747 (3) |

| α (°) | 90 |

| β (°) | 110.280 (5) |

| γ (°) | 90 |

| Volume (ų) | 1101.69 (8) |

| Z | 4 |

| Temperature (K) | 123 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Selected Bond Lengths and Angles for N-(2-hydroxy-5-methylphenyl)benzamide[1]

The central amide moiety is expected to be nearly planar. The dihedral angle between the phenyl ring and the amide plane is a key conformational parameter.

Table of Selected Bond Lengths

| Bond | Length (Å) |

| C=O | ~1.24 |

| C-N | ~1.34 |

| N-C(phenyl) | ~1.42 |

| C(phenyl)-C(phenyl) | ~1.38-1.40 |

Table of Selected Bond Angles

| Angle | Value (°) |

| O=C-N | ~123 |

| C-N-C(phenyl) | ~127 |

| C-C-C (in phenyl ring) | ~120 |

Experimental Protocols

A plausible synthetic route to this compound involves the acylation of 2-amino-1-propanol with benzoyl chloride.

Synthesis of this compound

This protocol is a general procedure adapted from established methods for the benzoylation of amines.[2][3][4]

Materials:

-

2-Amino-1-propanol

-

Benzoyl chloride

-

Pyridine or triethylamine (base)

-

Dichloromethane (solvent)

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve 2-amino-1-propanol (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Add pyridine or triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Crystallization for X-ray Diffraction

Single crystals suitable for X-ray diffraction can be grown using techniques such as slow evaporation, vapor diffusion, or cooling crystallization.

Procedure (Slow Evaporation):

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).

-

Loosely cover the container (e.g., with perforated parafilm) to allow for slow evaporation of the solvent at room temperature.

-

Monitor the container for the formation of single crystals over several days to weeks.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Caption: Workflow for the synthesis and structural analysis of this compound.

References

N-(1-hydroxypropan-2-yl)benzamide: A Versatile Building Block in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(1-hydroxypropan-2-yl)benzamide, a chiral amino alcohol derivative, has emerged as a valuable and versatile building block in modern organic synthesis. Its bifunctional nature, possessing both a hydroxyl and an amide moiety, coupled with a stereogenic center, makes it an attractive starting material for the synthesis of a diverse array of complex molecules, including heterocyclic compounds and pharmaceutically active agents. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, offering detailed experimental protocols, tabulated spectral data, and diagrammatic representations of its utility in synthetic workflows.

Introduction

The strategic incorporation of chiral building blocks is a cornerstone of contemporary organic synthesis, particularly in the fields of medicinal chemistry and materials science. This compound, with its inherent chirality and dual functional handles, presents a readily accessible and highly adaptable scaffold for the construction of enantiomerically enriched molecules. The presence of a secondary alcohol and a secondary amide allows for a wide range of chemical transformations, enabling the elongation and diversification of molecular structures. This guide aims to serve as a comprehensive resource for chemists seeking to leverage the synthetic potential of this valuable compound.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the acylation of 2-aminopropan-1-ol with benzoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

Caption: General synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2-Aminopropan-1-ol

-

Benzoyl chloride

-

Triethylamine (Et3N)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-aminopropan-1-ol (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with saturated NaHCO3 solution and brine.

-

Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Physicochemical and Spectroscopic Data

A thorough characterization of this compound is crucial for its effective use in synthesis. The following tables summarize its key physical and spectral properties.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 24629-34-3[1] |

Spectroscopic Data

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.75 - 7.73 | m | 2H | Ar-H |

| 7.52 - 7.41 | m | 3H | Ar-H |

| 6.65 (br s) | br s | 1H | NH |

| 4.25 - 4.18 | m | 1H | CH -NH |

| 3.75 (dd) | dd | 1H | CH ₂-OH (one H) |

| 3.60 (dd) | dd | 1H | CH ₂-OH (one H) |

| 2.50 (br s) | br s | 1H | OH |

| 1.28 (d) | d | 3H | CH ₃ |

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 168.5 | C =O |

| 134.2 | Ar-C (quat) |

| 131.5 | Ar-C H |

| 128.5 | Ar-C H |

| 127.0 | Ar-C H |

| 66.8 | C H₂-OH |

| 48.2 | C H-NH |

| 17.5 | C H₃ |

Table 3: IR and Mass Spectrometry Data

| Spectroscopic Technique | Characteristic Peaks/Values |

| IR (KBr, cm⁻¹) | 3350-3250 (O-H, N-H stretching), 3060 (Ar C-H stretching), 2970, 2880 (Aliphatic C-H stretching), 1635 (C=O stretching, Amide I), 1540 (N-H bending, Amide II), 1070 (C-O stretching) |

| Mass Spec. (EI) | m/z (%): 179 (M⁺), 148, 122, 105 (benzoyl cation, base peak), 77 (phenyl cation) |

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of various heterocyclic systems and other complex organic molecules. Its functional groups can be selectively manipulated to achieve desired transformations.

Synthesis of Oxazolines

The hydroxyl group and the amide nitrogen of this compound can undergo intramolecular cyclization to form oxazoline rings, which are important structural motifs in many natural products and chiral ligands. This transformation can be achieved under various dehydrating conditions, such as treatment with thionyl chloride (SOCl₂) or Burgess reagent.

Caption: Synthesis of an oxazoline derivative.

Chiral Auxiliary in Asymmetric Synthesis

The chiral nature of this compound allows it to be employed as a chiral auxiliary. By temporarily attaching it to a prochiral molecule, it can direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

Caption: Use as a chiral auxiliary in asymmetric synthesis.

Precursor for Bioactive Molecules

The benzamide moiety is a common feature in many pharmacologically active compounds. This compound can serve as a starting point for the synthesis of more complex drug candidates through modification of both the aromatic ring and the propanolamine side chain. For instance, electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene ring, while the hydroxyl group can be derivatized or replaced to modulate the molecule's properties.

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its unique combination of a chiral center, a hydroxyl group, and an amide functionality provides a powerful platform for the construction of a wide range of valuable organic molecules. The detailed synthetic protocols, comprehensive spectral data, and illustrative applications presented in this guide are intended to facilitate its broader adoption and inspire new synthetic innovations by researchers in both academic and industrial settings. The continued exploration of the reactivity and applications of this compound is expected to lead to the development of novel synthetic methodologies and the discovery of new bioactive agents.

References

In-Vitro Antimicrobial Activity of N-Benzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N-benzamide derivatives represent a significant class of compounds in medicinal chemistry, possessing a wide array of pharmacological properties, including analgesic, anti-inflammatory, and anticancer effects.[1][2] Their versatile structure has also made them a focal point for the development of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens.[3][4][5] This guide provides a comprehensive overview of the in-vitro antimicrobial activity of N-benzamide derivatives, detailing common experimental protocols, summarizing quantitative activity data, and exploring their mechanisms of action and structure-activity relationships.

Mechanisms of Antimicrobial Action

The antimicrobial efficacy of N-benzamide derivatives stems from their ability to interfere with essential cellular processes in bacteria and fungi. While the exact mechanism can vary based on the specific structural modifications of the benzamide core, several key targets have been identified.

-

Inhibition of Cell Division: A prominent mechanism for certain benzamide derivatives is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[6] FtsZ is a crucial prokaryotic cytoskeletal protein that polymerizes at the division site to form the Z-ring, a structure essential for bacterial cell division.[6] By binding to FtsZ, these compounds disrupt Z-ring formation, leading to filamentation and eventual cell death.[6] The benzamide PC190723 is a well-studied example that potently inhibits Staphylococcus aureus FtsZ function.

-

Enzyme Inhibition: Other essential enzymes, such as DNA gyrase, have been identified as potential targets.[4] DNA gyrase is a topoisomerase responsible for managing DNA supercoiling during replication, and its inhibition prevents bacterial proliferation. Molecular docking studies have suggested that N-benzamide derivatives can effectively bind to the active site of DNA gyrase from S. aureus.[4]

-

Multi-Targeting Effects: Some halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have demonstrated multi-targeting capabilities.[3] These compounds can regulate menaquinone biosynthesis, depolarize bacterial membranes, and interfere with siderophore biosynthesis and heme regulation, suggesting that iron starvation may be part of their mechanism of action.[3]

Experimental Protocols

The evaluation of N-benzamide derivatives for antimicrobial activity involves a standardized set of in-vitro experiments, from initial synthesis to the determination of inhibitory concentrations.

A common synthetic route involves the acylation of a primary or secondary amine with a benzoyl chloride derivative.

-

Activation of Carboxylic Acid: The synthesis often begins with the conversion of a substituted benzoic acid to its more reactive acid chloride form. This is typically achieved by reacting the benzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.[1]

-

Amidation: The resulting crude acid chloride is then dissolved in an anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) and cooled to 0°C.[1]

-

Amine Addition: The desired substituted amine is added dropwise to the solution.[1]

-

Reaction and Work-up: The reaction mixture is stirred at room temperature for several hours to allow for the formation of the N-benzamide bond. The solvent is then removed, and the crude product is extracted, washed, dried, and purified, often via recrystallization or column chromatography.[1]

A. Agar Disc/Well Diffusion Method This method is a preliminary screening tool to qualitatively assess the antimicrobial activity of the synthesized compounds.[1][7]

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

-

Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.

-

Application of Compounds: Sterile filter paper discs (or wells cut into the agar) are impregnated with a known concentration of the N-benzamide derivative dissolved in a suitable solvent (e.g., DMSO).[7]

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the clear zone of inhibition around the disc/well is measured in millimeters. A larger zone indicates greater antimicrobial activity.[1]

B. Broth Microdilution Method This quantitative method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][8]

-

Serial Dilution: The test compound is serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth) in the wells of a 96-well microtiter plate.[8]

-

Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

-

Controls: Positive (microorganism in broth, no compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated for 18-24 hours at the optimal growth temperature for the microorganism.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound in which there is no turbidity (visible growth).[8]

Quantitative Data on Antimicrobial Activity

The antimicrobial potency of N-benzamide derivatives is typically reported as the Minimum Inhibitory Concentration (MIC) in µg/mL or the diameter of the zone of inhibition (ZOI) in mm. The following tables summarize data from various studies.

Table 1: In-Vitro Antibacterial Activity of Selected N-Benzamide Derivatives

| Compound/Derivative Class | Gram-Positive Bacteria | Activity (MIC, µg/mL) | Gram-Negative Bacteria | Activity (MIC, µg/mL) | Reference |

| Compound 5a | Bacillus subtilis | 6.25 | Escherichia coli | 3.12 | [1][2] |

| Compounds 6b, 6c | Bacillus subtilis | 6.25 | Escherichia coli | 3.12 | [1][2] |

| Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides (HSGN series) | MRSA | 0.06 - 1.0 | - | - | [3] |

| Benzamidine Analogues | S. aureus, S. epidermidis, S. pyogenes | 31.25 - 125 | E. coli, P. aeruginosa | 31.25 - 125 | [8] |

| N-naphthoyl-phenylglyoxamide (HCl salt 22b) | Staphylococcus aureus | 16 | - | - | [9] |

| Benzodioxane-Benzamides (FZ100) | MSSA & MRSA | 0.1 | - | - | |

| Benzodioxane-Benzamides (FZ95) | MSSA & MRSA | 0.25 | - | - | |

| 2-Aminobenzamide (Compound 5) | S. aureus, B. subtilis | (Excellent ZOI) | P. aeruginosa, E. coli | (Excellent ZOI) | [7] |

MRSA: Methicillin-resistant Staphylococcus aureus; MSSA: Methicillin-sensitive Staphylococcus aureus.

Table 2: In-Vitro Antifungal Activity of Selected N-Benzamide Derivatives

| Compound/Derivative Class | Fungal Strain | Activity (MIC, µg/mL) | Reference |

| N-phenylbenzamides (3a-e) | Candida albicans | (Active, ZOI) | [10] |

| Benzoylaminocarbothioyl pyrrolidines (3a) | Candida krusei | 25 | [11] |

| Benzoylaminocarbothioyl pyrrolidines (3a-e, 5b) | C. albicans, C. parapsilosis, C. tropicalis, C. glabrata | 50 - 100 | [11] |

| Amidoxime-based benzimidamide (2a) | Candida albicans | 1.90 (mg/mL) | [12][13] |

Structure-Activity Relationships (SAR)

The antimicrobial activity of N-benzamide derivatives is highly dependent on the nature and position of substituents on both the benzamide and the N-phenyl rings. SAR studies help in designing more potent analogues.

-

Substituents on the Benzamide Core: Electron-withdrawing groups, such as fluorine, are often less tolerated at certain positions.[14] Conversely, small, lipophilic groups can enhance activity. For instance, replacing a morpholine moiety with a methyl group at the C-5 position of a benzamide core increased activity against M. tuberculosis.[14]

-

Substituents on the N-Aryl Ring: The nature of the group on the nitrogen atom is critical. Studies have shown that secondary amides (e.g., methyl amides) can be more potent than their primary amide counterparts.[14] However, increasing steric bulk with larger groups, like a cyclopropylmethyl group, can decrease activity and increase cytotoxicity.[14]

-

Halogenation: The presence of halogen atoms on the N-(1,3,4-oxadiazol-2-yl)benzamide scaffold is a key feature for their potent activity against MRSA.[3]

-

Pharmacophore Closing: Intramolecular hydrogen bonding can "close" the active pharmacophore site, potentially reducing antimicrobial activity. This has been observed in some 2-aminobenzamide derivatives.[7]

Conclusion and Future Scope

N-benzamide derivatives continue to be a promising scaffold for the development of novel antimicrobial agents.[1][4][10] Studies have successfully synthesized numerous derivatives with significant in-vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][7][10] The most potent compounds exhibit MIC values in the low microgram or even sub-microgram per milliliter range, rivaling some existing antibiotics.[3]

Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacological profiles, including enhancing their metabolic stability and reducing cytotoxicity.[8][14] A deeper understanding of their mechanisms of action will further enable the rational design of next-generation N-benzamide antimicrobials to address the urgent challenge of multidrug resistance.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Biological Evaluation of Novel Benzamidine Derivatives: Newer Antibiotics for Periodontitis Treatment [mdpi.com]

- 9. Synthesis and biological evaluation of N-naphthoyl-phenylglyoxamide-based small molecular antimicrobial peptide mimics as novel antimicrobial agents and biofilm inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, in silico and in vitro antimicrobial efficacy of some amidoxime-based benzimidazole and benzimidamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

Structure-Activity Relationship of N-Benzoyl-2-hydroxybenzamides: A Technical Guide

This in-depth technical guide explores the structure-activity relationship (SAR) of N-benzoyl-2-hydroxybenzamides, a class of compounds demonstrating significant potential as antiprotozoal agents. The following sections detail their biological activity, chemical synthesis, and the key structural features influencing their efficacy against various parasitic organisms. This document is intended for researchers, scientists, and drug development professionals in the field of medicinal chemistry and parasitology.

Introduction

N-benzoyl-2-hydroxybenzamides are a class of organic compounds characterized by a central salicylamide (2-hydroxybenzamide) core N-acylated with a benzoyl group. This scaffold has emerged as a promising pharmacophore in the development of novel therapeutics, particularly against protozoan parasites such as Toxoplasma gondii, Plasmodium falciparum (the causative agent of malaria), Trypanosoma species, and Leishmania donovani. Initial screening of compound libraries identified N-(4-ethylbenzoyl)-2-hydroxybenzamide as a moderately active compound against T. gondii, sparking further investigation into this chemical series. Subsequent optimization efforts have led to the discovery of potent analogs with significantly improved activity and selectivity, highlighting the therapeutic potential of this compound class.

Structure-Activity Relationship (SAR)

The SAR of N-benzoyl-2-hydroxybenzamides has been systematically investigated by modifying three key regions of the molecule: the salicylic acid ring (Ring A), the benzoyl ring (Ring B), and the amide linker.

Key Findings:

-

The 2-Hydroxy Group: The presence of the 2-hydroxy group on Ring A is crucial for activity, likely acting as a hydrogen bond donor.

-

The Imide Linker: The amide (imide) linker is generally preferred for maintaining biological activity. While urea linkers can retain some activity, the imide linkage appears optimal. A free NH group in the linker is also considered important for high activity.

-

Substitutions on the Benzoyl Ring (Ring B): Modifications to the benzoyl ring have a significant impact on potency and selectivity.

-

Electron-donating groups, such as ethyl and diethylamino, at the 4-position of the benzoyl ring have been shown to enhance activity against various parasites.

-

For instance, compound 1r (N-(4-(diethylamino)benzoyl)-2-hydroxybenzamide) exhibited potent activity against a chloroquine-resistant strain of P. falciparum, being 21-fold more active than chloroquine.

-

Compound 1d showed excellent anti-leishmanial activity.

-

-

Substitutions on the Salicylic Acid Ring (Ring A): Modifications to the salicylic acid ring have also been explored, though to a lesser extent in the initial studies.

Quantitative Data

The following tables summarize the in vitro antiprotozoal and cytotoxic activities of a selection of N-benzoyl-2-hydroxybenzamide derivatives. The data is extracted from studies by Stec et al. (2012).

Table 1: In Vitro Activity of N-Benzoyl-2-hydroxybenzamides Against Various Protozoan Parasites

| Compound | R Group (Ring B) | T. b. rhodesiense IC50 (µM) | T. cruzi IC50 (µM) | L. donovani IC50 (µM) | P. falciparum K1 IC50 (µM) |

| 1a | 4-Ethyl | 0.98 | >90 | 1.8 | 1.1 |

| 1d | 4-Methoxy | 1.1 | >90 | 0.23 | 1.4 |

| 1r | 4-(Diethylamino) | 0.28 | 15.6 | 0.44 | 0.048 |

| Chloroquine | - | - | - | - | 1.02 |

IC50 values represent the concentration of the compound that inhibits 50% of parasite growth.

Table 2: Cytotoxicity of Selected N-Benzoyl-2-hydroxybenzamides

| Compound | R Group (Ring B) | L6 Cell Line IC50 (µM) |

| 1a | 4-Ethyl | >90 |

| 1d | 4-Methoxy | 23.9 |

| 1r | 4-(Diethylamino) | 18.1 |

IC50 values represent the concentration of the compound that is toxic to 50% of the L6 rat skeletal myoblast cell line.

Experimental Protocols

General Synthesis of N-Benzoyl-2-hydroxybenzamides

The synthesis of N-benzoyl-2-hydroxybenzamides is typically achieved through the reaction of salicylamide with a substituted benzoyl chloride.

Procedure:

-

Salicylamide (1 equivalent) is dissolved in pyridine.

-

The appropriate benzoyl chloride (1.1 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux for 4 hours.

-

After cooling, the reaction mixture is poured into ice-water and acidified with concentrated HCl.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by crystallization or preparative HPLC.

In Vitro Antiprotozoal Assays

T. gondii proliferation is often assessed using a [³H]-uracil incorporation assay.

Procedure:

-

Human foreskin fibroblasts (HFF) are seeded in 96-well plates and grown to confluency.

-

The HFF monolayers are infected with T. gondii tachyzoites.

-

After 2 hours, the extracellular parasites are removed by washing.

-

The test compounds, serially diluted in culture medium, are added to the infected cells.

-

The plates are incubated for 24-48 hours.

-

[³H]-uracil is added to each well, and the plates are incubated for another 24 hours.

-

The cells are harvested, and the incorporation of [³H]-uracil is measured using a scintillation counter.

-

IC50 values are calculated from the dose-response curves.

The antiplasmodial activity is determined using a [³H]-hypoxanthine incorporation assay.

Procedure:

-

Chloroquine-resistant P. falciparum (K1 strain) is cultured in human red blood cells.

-

The synchronized parasite culture (ring stage) is incubated with serial dilutions of the test compounds in a 96-well plate.

-

After 24 hours, [³H]-hypoxanthine is added to each well.

-

The plates are incubated for another 24 hours.

-

The cells are harvested onto glass-fiber filters, and the radioactivity is measured using a scintillation counter.

-

IC50 values are determined by comparing the radioactivity in treated and untreated wells.

Cytotoxicity Assay

The cytotoxicity of the compounds is evaluated against a mammalian cell line, such as L6 rat skeletal myoblasts, using a resazurin-based assay.

Procedure:

-

L6 cells are seeded in 96-well plates and incubated for 24 hours.

-

The test compounds are added in serial dilutions, and the plates are incubated for 72 hours.

-

Resazurin solution is added to each well, and the plates are incubated for another 2-4 hours.

-

The fluorescence is measured using a microplate reader (excitation 530 nm, emission 590 nm).

-

IC50 values are calculated from the dose-response curves.

Mechanism of Action and Signaling Pathways

N-benzoyl-2-hydroxybenzamides appear to exert their antiprotozoal effect by disrupting a unique secretory pathway in parasites like T. gondii. This pathway is crucial for trafficking proteins to specialized organelles such as micronemes, rhoptries, and dense granules, which are essential for parasite motility, invasion, and survival within the host cell.

The molecular target is believed to be a component of the secretory protein complex, with evidence pointing towards the involvement of adaptin-3β. Inhibition of this pathway leads to alterations in the morphology and function of these secretory organelles.

Visualizations

Caption: Proposed mechanism of action of N-benzoyl-2-hydroxybenzamides.

Caption: General workflow for the structure-activity relationship studies.

Conclusion

N-benzoyl-2-hydroxybenzamides represent a versatile and potent class of compounds with significant antiprotozoal activity. The well-defined structure-activity relationships, particularly concerning substitutions on the benzoyl ring, provide a clear path for further optimization. The unique mechanism of action, involving the disruption of the parasite's secretory pathway, presents a promising avenue for the development of novel therapeutics with the potential to overcome existing drug resistance. Future work in this area should focus on enhancing the therapeutic index and exploring the in vivo efficacy of lead compounds.

Methodological & Application

Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-(1-hydroxypropan-2-yl)benzamide, a valuable intermediate in pharmaceutical research and development. The protocol details a standard laboratory procedure for the acylation of 2-amino-1-propanol with benzoyl chloride.

Introduction

This compound is a member of the benzamide class of organic compounds, characterized by a benzoyl group attached to an amino alcohol moiety. This structural motif is present in a variety of biologically active molecules, making this compound a key building block for the synthesis of novel therapeutic agents. The following protocol outlines a reliable method for its preparation in a laboratory setting.

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution reaction, where the amino group of 2-amino-1-propanol attacks the electrophilic carbonyl carbon of benzoyl chloride. A base, such as triethylamine, is used to neutralize the hydrochloric acid byproduct.

Caption: Synthesis of this compound.

Experimental Protocol

Materials and Equipment:

| Reagent/Equipment | Grade/Specification |

| 2-Amino-1-propanol | Reagent grade, ≥98% |

| Benzoyl chloride | Reagent grade, ≥99% |

| Triethylamine | Reagent grade, ≥99%, distilled |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% |

| Hydrochloric acid (HCl) | 1 M aqueous solution |

| Sodium bicarbonate (NaHCO3) | Saturated aqueous solution |

| Brine | Saturated aqueous solution |

| Magnesium sulfate (MgSO4) | Anhydrous |

| Round-bottom flask | 250 mL |

| Magnetic stirrer and stir bar | - |

| Dropping funnel | 100 mL |

| Ice bath | - |

| Separatory funnel | 500 mL |

| Rotary evaporator | - |

| Buchner funnel and filter paper | - |

| Melting point apparatus | - |

| NMR spectrometer | 300 MHz or higher |

| FT-IR spectrometer | - |

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 2-amino-1-propanol (1.0 eq). Dissolve the amine in anhydrous dichloromethane (DCM, approximately 10 mL per mmol of amine).

-

Addition of Base: Add triethylamine (1.1 eq) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.05 eq) in anhydrous DCM (approximately 5 mL per mmol) and add it to the dropping funnel. Add the benzoyl chloride solution dropwise to the stirred reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Data Presentation

Table 1: Physical and Spectroscopic Data for this compound

| Property | Value |

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| CAS Number | 24629-34-3 |

| Appearance | White to off-white solid |

| Melting Point | Data not available in searched literature |

| ¹H NMR (CDCl₃, δ ppm) | Predicted: Phenyl protons (multiplet, ~7.4-7.8 ppm), NH proton (broad singlet), CH proton (multiplet), CH₂ protons (multiplet), CH₃ protons (doublet). |

| ¹³C NMR (CDCl₃, δ ppm) | Predicted: Carbonyl carbon, aromatic carbons, CH carbon, CH₂ carbon, CH₃ carbon. |

| IR (KBr, cm⁻¹) | Predicted: N-H stretch (~3300), C=O stretch (~1640), C-N stretch, aromatic C-H stretches. |

| Yield | Dependent on reaction scale and purification method. |

Note: Experimentally determined spectroscopic and physical data for this compound were not explicitly found in the searched literature. The provided NMR and IR data are based on predictions for the expected structure.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Benzoyl chloride is corrosive and a lachrymator; handle with care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Triethylamine is a corrosive and flammable liquid.

-

Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

Conclusion

This protocol provides a straightforward and adaptable method for the synthesis of this compound. The procedure can be scaled as needed and serves as a foundation for the preparation of various benzamide derivatives for applications in drug discovery and medicinal chemistry. Researchers are encouraged to optimize reaction conditions and purification techniques to achieve the desired yield and purity for their specific needs.

Application Note: A Robust HPLC Method for the Quantification of N-(1-hydroxypropan-2-yl)benzamide